molecular formula C12H20N4O4 B2880623 Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate CAS No. 2226181-81-1

Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate

Cat. No.: B2880623
CAS No.: 2226181-81-1
M. Wt: 284.316
InChI Key: GHOSKYCMUVIVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a butyl chain, and a nitropyrazole moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate typically involves the reaction of 2-butyl-5-nitropyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:

  • Dissolve 2-butyl-5-nitropyrazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Trifluoroacetic acid (TFA).

    Coupling: Palladium catalysts, cesium carbonate, 1,4-dioxane.

Major Products Formed

    Reduction: 2-butyl-5-aminopyrazole.

    Substitution: Free amine derivative.

    Coupling: N-Boc-protected anilines.

Scientific Research Applications

Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions . The nitropyrazole moiety may also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate is unique due to its combination of a tert-butyl group and a nitropyrazole moiety. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

tert-butyl N-(2-butyl-5-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-6-7-15-9(8-10(14-15)16(18)19)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSKYCMUVIVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.